3-Methyl-1H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-Methyl-1H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1H-pyrrolo[1,2-a]imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Methyl-1H-pyrrolo[1,2-a]imidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Similar in structure but contains a pyrazine ring instead of an imidazole ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring fused with an imidazole ring.
Pyrrolo[2,1-c][1,4]benzodiazepine: Features a benzodiazepine ring fused with a pyrrole ring.
Uniqueness
3-Methyl-1H-pyrrolo[1,2-a]imidazole is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methyl-1H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by a fused pyrrole and imidazole ring system. The presence of a methyl group at the 3-position enhances its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂ |
Molecular Weight | 136.15 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies utilizing disk diffusion methods, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.
Case Study: Antimicrobial Efficacy
- Bacteria Tested: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
Anticancer Properties
This compound has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Table: IC50 Values Against Different Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 0.075 |
HeLa | 0.058 |
A549 | 0.021 |
These results suggest that modifications to the compound's structure can significantly enhance its antiproliferative activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action:
- Inhibition of reactive oxygen species (ROS) production
- Modulation of neuroinflammatory pathways
Research Findings and Synthesis
Recent advancements in synthetic methodologies have enabled the development of various derivatives of this compound with enhanced biological activities. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
Synthesis Example:
Utilizing ninhydrins and activated acetylenic compounds in an aqueous medium has led to the successful production of new derivatives with notable antioxidant and antimicrobial properties.
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-methyl-1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H8N2/c1-6-5-8-7-3-2-4-9(6)7/h2-5,8H,1H3 |
InChI Key |
AEAOQLKYMWPHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CN12 |
Origin of Product |
United States |
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